8-Fluoroquinoline-2-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoroquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H9ClFN3 and a molecular weight of 225.65 g/mol . It is a crystalline solid known for its applications in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 8-Fluoroquinoline-2-carboximidamide hydrochloride typically involves the reaction of 8-fluoroquinoline with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to yield the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
8-Fluoroquinoline-2-carboximidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Fluoroquinoline-2-carboximidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Fluoroquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
8-Fluoroquinoline-2-carboximidamide hydrochloride can be compared with other similar compounds such as:
Quinoline derivatives: These compounds share a similar quinoline backbone but differ in their functional groups.
Fluoroquinolines: These compounds have a fluorine atom attached to the quinoline ring, similar to this compound, but may have different substituents at other positions.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
1179359-70-6 |
---|---|
Molekularformel |
C10H9ClFN3 |
Molekulargewicht |
225.65 g/mol |
IUPAC-Name |
8-fluoroquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H8FN3.ClH/c11-7-3-1-2-6-4-5-8(10(12)13)14-9(6)7;/h1-5H,(H3,12,13);1H |
InChI-Schlüssel |
MOYXPFJKAPAOTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.